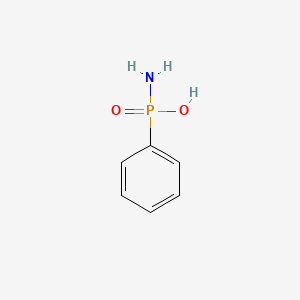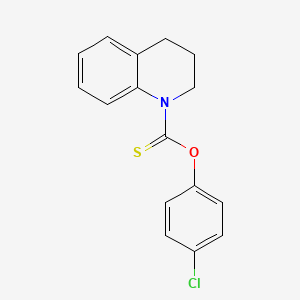
Benzene, (cyclohexyltelluro)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (cyclohexyltelluro)- is an organotellurium compound that features a benzene ring substituted with a cyclohexyl group and a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (cyclohexyltelluro)- typically involves the reaction of cyclohexyltellurium trichloride with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:
Cyclohexyltellurium trichloride: is prepared by reacting tellurium tetrachloride with cyclohexane.
Benzene: is then introduced to the reaction mixture, and the presence of a catalyst such as aluminum chloride facilitates the substitution reaction, resulting in the formation of Benzene, (cyclohexyltelluro)-.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzene, (cyclohexyltelluro)- undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the cyclohexyltelluro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aluminum chloride, ferric chloride, and other Lewis acids.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, (cyclohexyltelluro)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of its antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzene, (cyclohexyltelluro)- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound’s effects are mediated through pathways involving oxidative stress response and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the tellurium atom.
Phenylcyclohexane: Another similar compound without the tellurium atom.
Tellurophenes: Compounds containing tellurium in a heterocyclic ring structure.
Uniqueness
Benzene, (cyclohexyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds without tellurium. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
56950-05-1 |
|---|---|
Molecular Formula |
C12H16Te |
Molecular Weight |
287.9 g/mol |
IUPAC Name |
cyclohexyltellanylbenzene |
InChI |
InChI=1S/C12H16Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
ZYLDZZCPIODOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)




![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)



